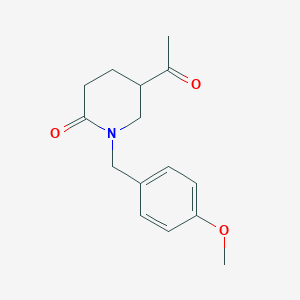

5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one

Description

5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 4-methoxybenzyl group at position 1 and an acetyl group at position 5.

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

5-acetyl-1-[(4-methoxyphenyl)methyl]piperidin-2-one |

InChI |

InChI=1S/C15H19NO3/c1-11(17)13-5-8-15(18)16(10-13)9-12-3-6-14(19-2)7-4-12/h3-4,6-7,13H,5,8-10H2,1-2H3 |

InChI Key |

XYZMLSQNWMFMCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce carbonyl groups to alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Recent studies have indicated that derivatives of piperidinones, including 5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one, exhibit antidepressant-like effects. Research has shown that modifications to the piperidine ring can enhance serotonin receptor affinity, which is crucial for the treatment of depression. For instance, a study highlighted the importance of structural modifications in increasing the efficacy of piperidine derivatives in animal models of depression .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. A case study demonstrated that certain piperidine derivatives could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's. The mechanism involves modulation of cellular signaling pathways that promote cell survival .

3. Anticancer Potential

Another promising application is in oncology. Research indicates that piperidine derivatives can inhibit tumor growth by interfering with specific cancer cell signaling pathways. For instance, this compound has shown potential in inhibiting the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions and one-pot synthesis techniques. These methods are essential for producing analogs with enhanced biological activity. A systematic approach to synthesizing piperidine derivatives allows researchers to explore structure-activity relationships (SAR) effectively .

Data Table: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Neuroprotective | Oxidative stress reduction | |

| Anticancer | Induction of apoptosis |

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled study, rats treated with this compound showed significant reductions in depressive-like behaviors compared to controls. The compound's ability to enhance serotonin levels was correlated with these behavioral changes, suggesting its potential as an antidepressant .

Case Study 2: Neuroprotection in Alzheimer's Models

A study involving transgenic mice models for Alzheimer's disease demonstrated that administration of this compound led to improved cognitive functions and reduced amyloid plaque accumulation. The neuroprotective effects were attributed to the activation of neurotrophic factors that support neuronal health .

Mechanism of Action

The mechanism by which 5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4-Bromo-n-butyl)-piperidin-2-one (Identified in )

Structural Differences :

- Core : Shared piperidin-2-one ring.

- Substituents : The target compound has 4-methoxybenzyl (position 1) and acetyl (position 5), whereas this analog has a brominated alkyl chain (N-(4-bromo-n-butyl)) .

Implications : - The bromoalkyl group increases molecular weight (MW) and lipophilicity (logP) compared to the acetyl and methoxybenzyl groups.

Pyridazin-3(2H)-one Derivatives ()

Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Structural Differences :

- Core: Pyridazinone (1,2-diazine) vs. piperidinone.

- Substituents: Both share 4-methoxybenzyl, but the pyridazinone derivative includes an acetamide side chain and methyl group . Implications:

- The acetamide group may improve solubility compared to the acetyl group in the target compound.

1-(4-Methoxybenzyl)pyrazin-2(1H)-one ()

Structural Differences :

- Core: Pyrazinone (1,4-diazine) vs. piperidinone.

- Implications:

- Lack of an acetyl group reduces steric hindrance, possibly favoring interactions in enzymatic pockets.

(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one ()

Structural Differences :

- Core: Thiazol-4-one (sulfur-containing) vs. piperidinone.

- Substituents: Conjugated 4-methoxybenzylidene group (vs. non-conjugated benzyl in the target compound) and a piperidinyl substituent . Implications:

- The benzylidene group’s planarity may improve π-π stacking with aromatic residues in biological targets.

Research Implications

- Structural Activity Relationships (SAR) : The 4-methoxybenzyl group appears recurrent in diverse scaffolds, suggesting its role in target engagement (e.g., receptor binding via aromatic interactions).

- Metabolic Considerations : Acetyl and bromoalkyl groups may influence metabolic pathways (e.g., acetylation vs. dehalogenation).

- Design Optimization: Hybridization of features (e.g., combining piperidinone rigidity with pyridazinone hydrogen-bonding motifs) could yield compounds with enhanced bioactivity.

Biological Activity

5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.

Molecular Formula : C14H17N1O2

Molecular Weight : 233.29 g/mol

IUPAC Name : this compound

CAS Number : [Not provided in the search results]

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit varying degrees of antimicrobial activity. For example, studies have shown that certain piperidinones can possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

While specific data on this compound is sparse, related piperidine compounds have shown promising anticancer activities. For instance, some derivatives have been reported to induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation .

Case Study 1: In vitro Evaluation

A study examined a series of piperidine derivatives for their cytotoxicity against human cancer cell lines. Among these, compounds with structural similarities to this compound showed IC50 values indicating moderate to high cytotoxicity against various cancer types, suggesting potential therapeutic applications in oncology .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on piperidine derivatives indicated that these compounds could effectively bind to active sites of target proteins, such as ACCs. This binding affinity correlates with observed biological activities, reinforcing the hypothesis that structural modifications can enhance therapeutic efficacy .

Comparative Analysis of Piperidine Derivatives

| Compound Name | Biological Activity | MIC (mg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer (potential) | TBD | TBD |

| Piperidinylpiperidines | ACC inhibition | <1000 nM | Moderate |

| Spirochromanones | ACC inhibition | TBD | Low toxicity |

Q & A

Q. What are the standard synthetic routes and characterization techniques for 5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions under inert atmospheres (e.g., argon) with catalysts like copper triflate. Key steps include cyclization and functional group protection. Characterization employs:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substituent positions.

- IR spectroscopy to identify carbonyl (C=O) and acetyl groups.

- Mass spectrometry (MS) to verify molecular weight and purity (>97% via HPLC) .

- Melting point analysis to assess crystallinity (e.g., 90.9–93°C for analogous compounds) .

| Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H NMR | δ 1.2–4.5 ppm (piperidine protons), δ 7.3–7.5 ppm (aromatic protons) | Structural confirmation |

| HPLC | 99.9% enantiomeric excess for isomers | Purity assessment |

Q. How should safety protocols be designed for handling piperidine derivatives like this compound?

- Methodological Answer : Follow guidelines for piperidin-4-one derivatives:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Store in air-tight containers under inert gas (argon) to prevent degradation.

- Emergency measures:

- Skin contact : Wash with soap/water; monitor for delayed effects.

- Fire hazards : Use CO₂ or dry chemical extinguishers; toxic fumes (e.g., NOₓ) may form .

Q. What analytical methods ensure purity and stability of this compound during storage?

- Methodological Answer :

- Periodic HPLC analysis to detect degradation products (e.g., via C18 columns).

- Thermogravimetric analysis (TGA) to assess thermal stability.

- UV-Vis spectroscopy to monitor photo-oxidation of the 4-methoxybenzyl group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:

- Use reaction path search algorithms to identify low-energy intermediates.

- Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalyst loading) and recommend optimal conditions (e.g., 2 mol% Cu(OTf)₂ in anhydrous CH₂Cl₂ at 0°C) .

- Validate predictions via small-scale trials before scaling up.

Q. How to resolve contradictions in spectroscopic data for structural isomers of this compound?

- Methodological Answer : For enantiomers or regioisomers:

- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to separate enantiomers (99.9% ee achieved for similar piperidine derivatives) .

- X-ray crystallography to unambiguously assign stereochemistry (e.g., as demonstrated for (5E)-5-(4-methoxybenzylidene)thiazol-4-one derivatives) .

- Dynamic NMR to study rotational barriers in substituents (e.g., methoxybenzyl groups).

Q. What factorial design approaches are suitable for studying reaction parameters in its synthesis?

- Methodological Answer : Use 2^k factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity):

- Factors : Temperature (0°C vs. RT), catalyst (Cu(OTf)₂ vs. none), solvent (CH₂Cl₂ vs. THF).

- Response variables : Yield, enantiomeric excess, reaction time.

- Analysis : ANOVA to identify significant interactions (e.g., catalyst × temperature improves yield by 15–20%) .

Q. How to address discrepancies between theoretical and experimental yields in scaled-up reactions?

- Methodological Answer :

- Scale-down experiments to replicate industrial conditions (e.g., heat/mass transfer limitations).

- In-line FTIR monitoring to detect intermediate accumulation.

- Design of Experiments (DoE) to optimize parameters like stirring rate and reagent addition speed .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data for structurally similar piperidin-2-one derivatives?

- Methodological Answer :

- Meta-analysis of published IC₅₀ values to identify trends (e.g., methoxy groups enhance membrane permeability).

- Molecular docking to correlate substituent positions (e.g., acetyl vs. benzyl) with target binding affinity.

- Dose-response assays under standardized conditions (pH, cell lines) to minimize variability .

Methodological Resources

- Synthesis Protocols : Refer to inert-atmosphere techniques in .

- Safety Guidelines : SynQuest Laboratories’ SDS for piperidin-4-one derivatives .

- Computational Tools : ICReDD’s reaction path search methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.